4-Acetamidophenyl 4-methoxynaphthalene-1-sulfonate
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Overview
Description
4-Acetamidophenyl 4-methoxynaphthalene-1-sulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl 4-methoxynaphthalene-1-sulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: The initial step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Sulfonation: The next step involves the sulfonation of 4-methoxynaphthalene to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenyl 4-methoxynaphthalene-1-sulfonate can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonates with various functional groups.
Scientific Research Applications
4-Acetamidophenyl 4-methoxynaphthalene-1-sulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Acetamidophenyl 4-methoxynaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. For instance, its analgesic effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs) . Additionally, its sulfonate group may facilitate binding to certain proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
4-Acetamidophenyl 4-methoxynaphthalene-1-sulfonate can be compared with other similar compounds to highlight its uniqueness:
4-Acetamidophenol (Paracetamol): While both compounds contain an acetamido group, this compound has a more complex structure with additional functional groups, leading to different reactivity and applications.
4-Acetamidoacetophenone: This compound also contains an acetamido group but lacks the naphthalene and sulfonate moieties, resulting in distinct chemical properties and uses.
4-Aminophthalimide: Similar in having an amine group, but differs significantly in its overall structure and functional groups, leading to different chemical behavior and applications.
Properties
IUPAC Name |
(4-acetamidophenyl) 4-methoxynaphthalene-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-13(21)20-14-7-9-15(10-8-14)25-26(22,23)19-12-11-18(24-2)16-5-3-4-6-17(16)19/h3-12H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMUQKGWSAVPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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